1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione
Description
1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione is a nitrogen-containing heterocyclic compound featuring a fused pyridine-azepine core with two ketone groups. Its structure includes a seven-membered azepine ring fused to a pyridine moiety, substituted with a methyl group at position 1. The methyl substituent likely influences solubility, metabolic stability, and target binding compared to analogs with halogens or larger alkyl groups .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-methyl-3,4,5,7-tetrahydropyrido[4,3-b]azepine-2,8-dione |
InChI |
InChI=1S/C10H12N2O2/c1-12-8-5-9(13)11-6-7(8)3-2-4-10(12)14/h5-6H,2-4H2,1H3,(H,11,13) |
InChI Key |
PWMXIZFAWGKDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCCC2=CNC(=O)C=C21 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Industry: May be used in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action for 1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, similar compounds have been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs can be categorized based on core heterocyclic systems and biological activities:
Table 1: Key Structural and Functional Attributes of Comparable Compounds
Key Observations:
- Substituent Effects : The absence of iodine (cf. ’s iodo-analog) suggests lower molecular weight and altered pharmacokinetics, while the methyl group may improve metabolic stability over bulkier substituents .
- Synthetic Relevance: Similar compounds (e.g., thienoquinoline derivatives) are synthesized via Vilsmeier-Haack reactions or spiro ring rearrangements, suggesting plausible routes for the target compound’s production .
Biological Activity
1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique bicyclic structure combines features of pyridine and azepine rings, contributing to its diverse biological activities. This article provides an overview of its biological activity, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione is characterized by:
- Molecular Formula : C10H12N2O2
- Molecular Weight : 192.21 g/mol
- CAS Number : 2222857-07-8
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 192.21 g/mol |
| CAS Number | 2222857-07-8 |
Synthesis
The synthesis of 1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione typically involves multi-step synthetic routes that yield the compound through various chemical transformations. The specific methodologies include cyclization reactions and functional group modifications that enhance its biological properties.
Biological Activities
Research indicates that 1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines.
- Anti-inflammatory Properties : It has shown potential in reducing inflammatory responses in vitro.
- Neuroprotective Effects : Its structural characteristics allow it to interact with neuroreceptors, potentially offering protective effects against neurodegenerative diseases.
Pharmacological Evaluations
Recent studies have focused on the pharmacological evaluation of this compound. For instance:
- In Vitro Studies : Various assays have demonstrated its ability to inhibit specific pathways involved in inflammation and cancer progression.
| Study Reference | Cell Line/Model | Observed Effect | Concentration Used |
|---|---|---|---|
| A549 (Lung) | Inhibition of cell growth | 10 µM | |
| RAW264.7 | Reduction in IL-1β release | 50 µM | |
| SH-SY5Y (Neuro) | Neuroprotective effects observed | 25 µM |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Cancer Research : A study involving A549 lung cancer cells showed significant inhibition of proliferation at concentrations as low as 10 µM.
- Inflammation Models : In RAW264.7 macrophages stimulated with LPS/ATP, the compound significantly reduced IL-1β release by approximately 35% at a concentration of 50 µM.
- Neuroprotection : In neuroblastoma SH-SY5Y cells, treatment with the compound resulted in enhanced cell viability under oxidative stress conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
